molecular formula C14H29N3O2 B13153679 Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate

Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate

Cat. No.: B13153679
M. Wt: 271.40 g/mol
InChI Key: OUAVMVJWQMZXSV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and dual substituents at the 4-position: an aminomethyl group and an ethyl(methyl)amino group.

Properties

Molecular Formula

C14H29N3O2

Molecular Weight

271.40 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C14H29N3O2/c1-6-16(5)14(11-15)7-9-17(10-8-14)12(18)19-13(2,3)4/h6-11,15H2,1-5H3

InChI Key

OUAVMVJWQMZXSV-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1(CCN(CC1)C(=O)OC(C)(C)C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with tert-butyl chloroformate, followed by the introduction of aminomethyl and ethyl(methyl)amino groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions, such as hydrogenation, can be performed to reduce double bonds or other reducible groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride

    Nucleophiles: Ammonia, amines, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It may be investigated for its potential therapeutic properties, such as acting as a precursor to drug candidates targeting specific diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, influencing their function.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table highlights structural differences between the target compound and related piperidine derivatives:

Compound Name (CAS No.) Substituents at 4-Position Key Functional Groups Molecular Weight (g/mol) Reference(s)
Target Compound Aminomethyl + ethyl(methyl)amino Boc, tertiary amine ~285.4 -
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (871115-32-1) Aminomethyl + amino Boc, primary amine 229.32
tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate 2-Aminoethyl Boc, secondary amine 242.36
tert-Butyl 4-(1-amino-2-methylpropyl)piperidine-1-carboxylate (1823860-37-2) Branched alkyl-amino Boc, chiral center 256.38
tert-Butyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (1114847-86-7) Boc-protected amino Dual Boc protection 300.39
tert-Butyl 4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate (1779126-06-5) Trifluoromethylbenzyl Aromatic, lipophilic substituent Not reported

Key Observations :

  • Lipophilicity : Compounds with aromatic substituents (e.g., trifluoromethylbenzyl in ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Synthetic Utility: Dual Boc-protected derivatives (e.g., ) are more stable but require deprotection steps for further functionalization, unlike the target compound, which retains a reactive ethyl(methyl)amino group.
Physicochemical Properties
  • Solubility: The ethyl(methyl)amino group in the target compound likely enhances solubility in polar aprotic solvents compared to aromatic derivatives (e.g., ).
  • Stability : Boc protection (common to all listed compounds) ensures stability under basic conditions but is acid-labile, requiring careful handling during synthesis .

Biological Activity

Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate, also known by its CAS number 871115-32-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SARs) of this compound, providing insights into its pharmacological potential.

  • Molecular Formula : C₁₁H₂₃N₃O₂
  • Molecular Weight : 229.32 g/mol
  • IUPAC Name : tert-butyl 4-amino-4-(aminomethyl)-1-piperidinecarboxylate
  • Purity : ≥97%
  • Storage Conditions : Keep in a dark place, sealed in dry conditions at 2-8°C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available piperidine derivatives. The process is designed to introduce the tert-butyl and aminomethyl groups effectively while maintaining high yields and purity.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to induce cell death through mechanisms such as methuosis, which is characterized by the formation of large macropinocytotic vacuoles leading to cell lysis. This mechanism differs from traditional apoptosis, suggesting a novel approach for cancer therapy .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. For instance, the presence of different alkyl groups on the piperidine ring has been shown to affect cytotoxicity levels significantly. In a comparative study, compounds with ethyl and propyl side chains exhibited enhanced activity compared to those with methyl .

CompoundAlkyl GroupGI50 (nM)Mechanism of Action
2kMethyl>1000Low cytotoxicity
2lEthyl10Induces methuosis
2mPropyl0.1Microtubule disruption

Case Studies

  • In Vitro Studies : In studies involving human glioblastoma cells (U251), tert-butyl derivatives demonstrated significant inhibition of cell growth at concentrations as low as 0.1 μM. The morphological changes observed included membrane blebbing and cell rounding, indicative of early stages of cell death .
  • Microtubule Disruption : The mechanism of action for certain derivatives has been linked to their ability to disrupt microtubule polymerization. This was evidenced by Western blot analysis showing decreased amounts of polymerized tubulin in treated cells compared to controls .

Q & A

Q. What safety precautions are critical when handling tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates form during weighing or reactions .
  • Ventilation: Use fume hoods for procedures generating dust or vapors. Avoid inhalation, as respiratory irritation is a documented risk .
  • Waste Disposal: Segregate waste into sealed containers labeled for hazardous organic compounds. Collaborate with certified waste management services for incineration or chemical neutralization .

Q. What are common synthetic routes for preparing this compound?

Methodological Answer:

  • Boc Protection Strategy: Start with a piperidine scaffold. Introduce the ethyl(methyl)amino and aminomethyl groups via nucleophilic substitution or reductive amination. Protect the piperidine nitrogen with tert-butoxycarbonyl (Boc) groups to prevent side reactions .
  • Key Steps: Purify intermediates via silica gel chromatography (hexane:ethyl acetate gradients) and confirm structures using NMR and mass spectrometry .

Q. How is this compound typically characterized?

Methodological Answer:

  • Spectroscopy: Use 1^1H and 13^{13}C NMR to verify substitution patterns on the piperidine ring. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1^1H NMR .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H+^+]+^+ peak at m/z 271.2) .
  • Purity Analysis: Employ HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity >95% .

Q. What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions: Store at 2–8°C in airtight, amber glass vials under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation .
  • Incompatibilities: Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions that may cleave the Boc group .

Advanced Research Questions

Q. How can contradictory NMR data be resolved during structural elucidation?

Methodological Answer:

  • Advanced NMR Techniques: Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, HSQC can differentiate methylene protons adjacent to the ethyl(methyl)amino group .
  • Isotopic Labeling: Synthesize 15^{15}N-labeled analogs to clarify amine group environments in complex spectra .

Q. What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Catalytic Optimization: Screen palladium or nickel catalysts for coupling steps. For example, Pd/C (10% w/w) in hydrogenation reactions improves aminomethyl group introduction .
  • Temperature Control: Conduct reactions at −20°C to minimize Boc group degradation during acidic workups .

Q. How can computational methods predict this compound’s biological activity?

Methodological Answer:

  • QSAR Modeling: Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with activity. For analogs, pyrimidine and piperidine motifs show affinity for kinase targets .
  • Molecular Docking: Dock the compound into protein farnesyltransferase (PDB: 3QRA) using AutoDock Vina. Focus on hydrogen bonding with Asp-148 and hydrophobic interactions with Leu-152 .

Q. How do structural modifications influence pharmacological properties?

Methodological Answer:

  • Functional Group Analysis: Replace the ethyl(methyl)amino group with cyclopropylamine to enhance metabolic stability. Boc removal increases water solubility but reduces blood-brain barrier penetration .
  • Bioisosteric Replacement: Substitute the piperidine ring with azetidine to reduce molecular weight while retaining target binding .

Q. What analytical techniques identify decomposition products under stress conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (60°C, 48 hours), UV light, and acidic/basic conditions. Monitor via LC-MS for degradation peaks (e.g., tert-butyl cleavage at m/z 171.1) .
  • Tandem MS: Use MS/MS fragmentation to differentiate decomposition products from synthetic impurities .

Q. How can hygroscopicity challenges be mitigated during formulation?

Methodological Answer:

  • Lyophilization: Prepare a lyophilized powder with mannitol (1:1 w/w) to stabilize the compound against moisture uptake .
  • Coating Strategies: Use enteric coatings (e.g., Eudragit® L100) for oral formulations to prevent hydrolysis in gastric fluid .

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